

Investigating the Pharmacodynamics of Telaglenastat in Preclinical Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Telaglenastat*

Cat. No.: *B611280*

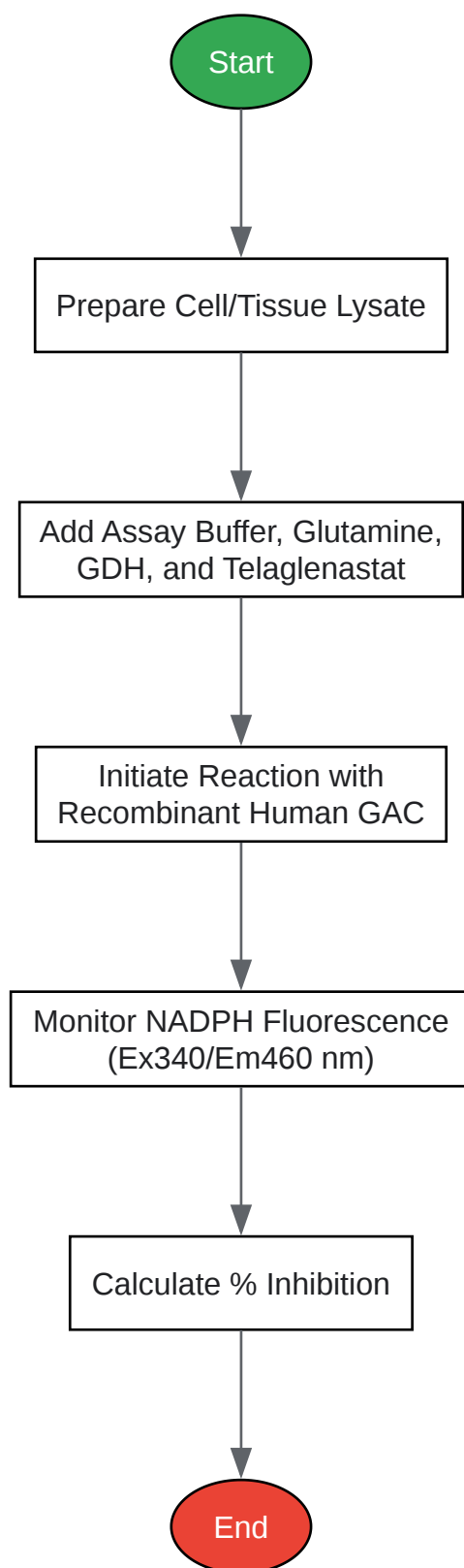
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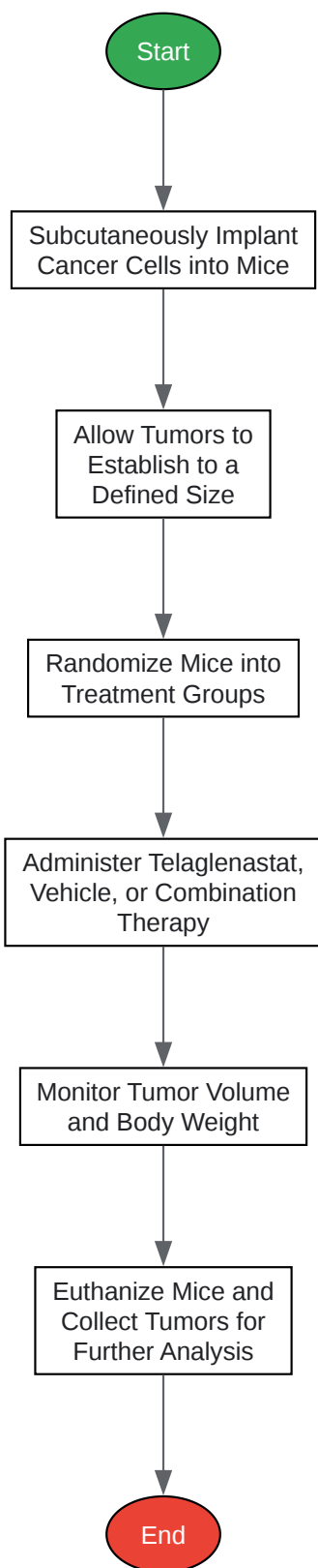
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of **Telaglenastat** (formerly CB-839), a first-in-class, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). **Telaglenastat** targets the metabolic reprogramming of cancer cells, a key hallmark of malignancy, by blocking the conversion of glutamine to glutamate, a critical step in cancer cell bioenergetics and biosynthesis.[1][2] This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action and Key Pharmacodynamic Effects

Telaglenastat is a potent and selective inhibitor of the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, with significantly less activity against GLS2.[1] By inhibiting GLS1, **Telaglenastat** effectively blocks the first step in glutamine utilization, leading to a reduction in glutamate levels and downstream metabolites essential for the tricarboxylic acid (TCA) cycle, glutathione production, and the synthesis of other critical biomolecules.[3][4] This disruption of glutamine metabolism results in decreased cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in various preclinical models.[5][6][7]





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